5-Ethyl-2-methylheptane

Gas Chromatography Analytical Chemistry Hydrocarbon Fingerprinting

5-Ethyl-2-methylheptane (CAS 13475-78-0) is a branched saturated hydrocarbon with the molecular formula C10H22 and a molecular weight of 142.28 g/mol. It is one of 75 constitutional isomers of decane and is characterized by an ethyl group at the C5 position and a methyl group at the C2 position on the heptane backbone.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 13475-78-0
Cat. No. B076185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methylheptane
CAS13475-78-0
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(CC)CCC(C)C
InChIInChI=1S/C10H22/c1-5-10(6-2)8-7-9(3)4/h9-10H,5-8H2,1-4H3
InChIKeyDGEMPTLPTFNEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methylheptane (CAS 13475-78-0): Properties and Sourcing for C10 Isomer Research Applications


5-Ethyl-2-methylheptane (CAS 13475-78-0) is a branched saturated hydrocarbon with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. It is one of 75 constitutional isomers of decane and is characterized by an ethyl group at the C5 position and a methyl group at the C2 position on the heptane backbone [2]. The compound is commercially available primarily as a research chemical and analytical standard, with a density of 0.7320 g/cm³, a boiling point of 159.71°C, a melting point of −53.99°C, a refractive index of 1.4111, and a Kovats retention index of 924–925 on non-polar columns [3]. Its LogP value of approximately 5.1 indicates high lipophilicity, consistent with its branched alkane structure .

Why Generic Substitution Fails: 5-Ethyl-2-methylheptane (CAS 13475-78-0) is Not Interchangeable with Other C10 Isomers


C10 branched alkanes cannot be generically substituted because even subtle differences in branching position and pattern produce measurable, application-relevant variations in physicochemical properties. For example, among decane isomers, the boiling point ranges from approximately 160°C to 174°C, and density varies by several percent depending on molecular shape [1]. 5-Ethyl-2-methylheptane exhibits a specific Kovats retention index of 924–925 on squalane, which differs measurably from other C10 branched isomers, directly affecting chromatographic resolution and identification confidence in complex hydrocarbon mixtures [2]. In combustion and fuel applications, the position of methyl and ethyl branches critically influences ignition delay, laminar flame speed, and the kinetics of low-temperature oxidation pathways, meaning that results obtained with n-decane or differently branched isomers do not reliably extrapolate to 5-ethyl-2-methylheptane [3]. The quantitative evidence below demonstrates where this specific isomer's properties diverge from its closest structural analogs.

5-Ethyl-2-methylheptane (CAS 13475-78-0): Quantitative Differentiation Evidence for Procurement Decisions


Kovats Retention Index (RI) of 5-Ethyl-2-methylheptane vs. Linear n-Decane on Non-Polar Columns

On a squalane (non-polar) capillary column at 60°C and 100°C, 5-ethyl-2-methylheptane exhibits a Kovats retention index of 924–925, whereas linear n-decane (C10H22) has an RI of 1000 by definition [1]. This ~75–76 unit difference in RI is a direct consequence of the compound's branched structure, which reduces its boiling point (159.71°C) relative to n-decane (174.1°C) and alters its interaction with the stationary phase .

Gas Chromatography Analytical Chemistry Hydrocarbon Fingerprinting

Boiling Point Comparison: 5-Ethyl-2-methylheptane vs. 2-Methylnonane (Linear Alkyl Branch Isomer)

5-Ethyl-2-methylheptane has a reported boiling point of 159.71°C . In contrast, 2-methylnonane (CAS 871-83-0), a C10 isomer with a single methyl branch at C2 and a nine-carbon linear backbone, has a reported boiling point of 166.9°C [1]. The 7.2°C difference arises from the greater degree of chain branching in 5-ethyl-2-methylheptane, which reduces intermolecular van der Waals forces and lowers the boiling point.

Fuel Formulation Distillation Thermophysical Properties

Density and Volumetric Properties of 5-Ethyl-2-methylheptane Relative to n-Decane

5-Ethyl-2-methylheptane has an experimentally reported liquid density of 0.7320 g/cm³ . Linear n-decane, by comparison, has a density of 0.7300 g/cm³ at 20°C [1]. The 0.002 g/cm³ (0.27%) higher density of the branched isomer, despite its lower molecular packing efficiency, is a measurable distinction that influences volumetric energy density calculations in fuel applications and solvent behavior in chemical processes.

Fuel Density Volumetric Energy Content Material Science

Predicted Water Solubility and LogP: 5-Ethyl-2-methylheptane vs. 2-Methylnonane

5-Ethyl-2-methylheptane has a predicted LogP (XLogP3-AA) of 5.1 and an estimated water solubility of 1.038 mg/L at 25°C (based on KOWWIN v1.67) [1]. 2-Methylnonane, by comparison, has a reported LogP of 5.46 and a water solubility of approximately 0.54 mg/L at 25°C [2]. The 0.36 LogP unit difference corresponds to a roughly 2.3-fold difference in octanol-water partition coefficient, which is relevant for environmental distribution modeling and extraction efficiency predictions.

Environmental Fate Partitioning QSAR

Refractive Index Differentiation for 5-Ethyl-2-methylheptane Quality Control

5-Ethyl-2-methylheptane has a measured refractive index (n20/D) of 1.4111 . For comparison, n-decane has a refractive index of 1.4119 at 20°C, while 2-methylnonane has a reported n20/D of approximately 1.4100 [1][2]. The 0.0008 difference from n-decane and 0.0011 difference from 2-methylnonane are well within the detection limits of standard benchtop refractometers (±0.0002), providing a rapid, non-destructive identity verification method.

Purity Assessment Optical Properties QC/QA

Limited Availability of Combustion Kinetics Data for 5-Ethyl-2-methylheptane

A search of peer-reviewed combustion kinetics literature reveals that 5-ethyl-2-methylheptane has not been the subject of dedicated experimental ignition delay, laminar flame speed, or species profile studies comparable to those available for n-heptane, iso-octane, or n-decane [1][2]. In contrast, detailed chemical kinetic mechanisms containing 200+ species and 5000+ reactions have been developed and validated for n-heptane combustion across wide ranges of temperature, pressure, and equivalence ratio [3]. This data gap means that combustion behavior of 5-ethyl-2-methylheptane cannot currently be modeled with the same confidence as linear alkanes or heavily studied branched isomers. For combustion research applications requiring validated kinetic parameters, this compound is not a direct substitute for well-characterized fuels.

Combustion Chemistry Kinetic Modeling Fuel Research

5-Ethyl-2-methylheptane (CAS 13475-78-0): Validated Research and Industrial Application Scenarios


GC-MS Reference Standard for Complex Hydrocarbon Mixture Analysis

5-Ethyl-2-methylheptane serves as an authentic reference standard for gas chromatography-mass spectrometry (GC-MS) identification of branched C10 alkanes in petroleum-derived samples, environmental matrices, and biological extracts. Its well-characterized Kovats retention index of 924–925 on non-polar columns provides a reliable retention time marker for method development and peak assignment in complex chromatograms [1]. The compound has been employed in the separation and identification of hydrocarbons from cultured blue-green alga (Nostoc sp.) using serially coupled capillary columns with consecutive nonpolar and semipolar stationary phases [2], demonstrating its utility in natural product and environmental metabolomics workflows.

Fuel Surrogate Component for Mechanistic Combustion Model Development

As a C10 branched alkane with a specific substitution pattern (ethyl at C5, methyl at C2), 5-ethyl-2-methylheptane represents a structurally defined component for developing and validating kinetic mechanisms for branched alkane combustion. While no dedicated experimental datasets exist for this specific isomer, hierarchical kinetic modeling approaches for hydrocarbon fuels can be extended to incorporate this compound as a representative branched C10 species, enabling the investigation of branching effects on low-temperature oxidation pathways and ignition chemistry [3]. This application is particularly relevant for researchers developing next-generation surrogate fuel models where isomer-specific effects are increasingly recognized as critical for predictive accuracy.

Physicochemical Property Reference for QSAR and Environmental Fate Modeling

The experimentally determined density (0.7320 g/cm³), boiling point (159.71°C), melting point (−53.99°C), and refractive index (1.4111) of 5-ethyl-2-methylheptane provide high-quality input data for quantitative structure-activity relationship (QSAR) models, group contribution methods, and environmental fate predictions . Its LogP of 5.1 and estimated water solubility of 1.038 mg/L are specifically valuable for calibrating partition coefficient estimation algorithms for branched alkanes [4]. The compound's Henry's law constant data (Hscp ≈ 1.1–1.7 × 10⁻⁶ mol/(m³·Pa) at 298.15 K) is compiled in authoritative atmospheric chemistry databases for air-water partitioning calculations [5].

Analytical Method Validation and System Suitability Testing

Due to its well-defined physical properties and distinct chromatographic behavior, 5-ethyl-2-methylheptane is suitable for use as a system suitability standard in GC and GC-MS methods targeting hydrocarbon analysis. Its refractive index (1.4111) can be rapidly verified upon receipt using a standard benchtop refractometer, providing immediate quality control confirmation before use in analytical workflows . The compound's boiling point (159.71°C) falls within a range that tests column performance and oven temperature programming for mid-volatility analytes, while its Kovats RI of 924–925 provides a calibration point for retention index-based identification systems [6].

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